molecular formula C16H14ClNO3 B1185053 Methyl 4-{[(3-chlorophenyl)acetyl]amino}

Methyl 4-{[(3-chlorophenyl)acetyl]amino}

Cat. No.: B1185053
M. Wt: 303.742
InChI Key: ZOGSIMWICOOJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-chlorophenyl)acetyl]amino} is a synthetic organic compound featuring a meta-chlorophenyl group linked to an acetylated amine moiety via a methyl ester. The meta-chlorophenyl substituent is critical for modulating electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.742

IUPAC Name

methyl 4-[[2-(3-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)12-5-7-14(8-6-12)18-15(19)10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ZOGSIMWICOOJAP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs, their substituents, synthesis yields, and biological activities:

Compound Name Core Structure Chlorophenyl Position Substituent Groups Yield (%) CAS Number Biological Activity
19a (Triazole-thione) Triazole-3-thione 3-chloro Morpholin-4-ylmethyl 75 1349172-90-2 Not specified
KuSaSch058 (Thienopyridine) Thieno[2,3-b]pyridine 3-chloro tert-Butyl carbamate 25 Antiplasmodial
9ae (Thienopyridine HCl) Thieno[2,3-b]pyridine 3-chloro Aminoethyl hydrochloride 30 Antiplasmodial
Methyl 4-chlorophenylacetate Acetate ester 4-chloro Methyl ester MFCD07784110 Not specified
Key Observations:

Yield and Synthesis Complexity: Triazole-thione derivatives (e.g., 19a) exhibit higher yields (75–82%) compared to thienopyridine analogs (25–30%), likely due to simpler reaction pathways and fewer purification steps . Thienopyridine derivatives require multi-step synthesis, including column chromatography and crystallization, contributing to lower yields .

Chlorophenyl Position Effects :

  • Meta (3-chloro) vs. Para (4-chloro) : The meta-substituted compounds (e.g., KuSaSch058) demonstrate antiplasmodial activity, suggesting enhanced target interaction compared to para-substituted analogs (e.g., Methyl 4-chlorophenylacetate) . The meta position may optimize steric and electronic interactions with biological targets.

Functional Group Impact: Amide vs. Ester Linkages: Amide-containing compounds (e.g., KuSaSch058) exhibit greater metabolic stability than esters (e.g., Methyl 4-chlorophenylacetate), making them more suitable for therapeutic applications . Aminoethyl and Hydrochloride Modifications: The addition of hydrophilic groups (e.g., in 9ae) improves solubility but may reduce synthetic efficiency .

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing chloro group stabilizes adjacent amide or ester bonds, influencing reactivity and degradation pathways .

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